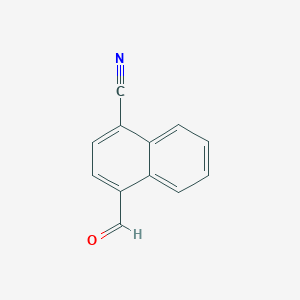

4-Formylnaphthalene-1-carbonitrile

Description

Properties

CAS No. |

62855-39-4 |

|---|---|

Molecular Formula |

C12H7NO |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

4-formylnaphthalene-1-carbonitrile |

InChI |

InChI=1S/C12H7NO/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6,8H |

InChI Key |

WIAMQBXMFYHQGY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=CC=C(C2=C1)C=O)C#N |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)C=O)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Formylnaphthalene-1-carbonitrile with structurally related naphthalene-1-carbonitrile derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Key Comparative Insights:

Functional Group Reactivity: Formyl Group (Target Compound): The aldehyde group enables condensation reactions (e.g., Knoevenagel, Schiff base formation), making it valuable in synthesizing pharmaceuticals or ligands . Amino Group: The electron-donating –NH₂ (in 4-Amino derivative) enhances nucleophilicity, useful in coupling reactions or as a precursor for dyes . Halogens (F, Br): Fluorine’s electronegativity (4-Fluoro) stabilizes aromatic systems, while bromine (4-Bromo) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Molecular Weight and Polarity: The hexyloxy derivative has the highest molecular weight (253.34 g/mol) due to its alkyl chain, whereas the amino derivative is the lightest (168.20 g/mol). Nitrile groups in all compounds contribute to dipole moments, but the formyl group in the target compound adds further polarity, affecting solubility in polar solvents.

Applications: this compound: Intermediate in agrochemicals, coordination chemistry, and fluorescent probes. 4-Amino-1-naphthalenecarbonitrile: Potential use in heterocyclic drug synthesis (e.g., quinazolines) . Halogenated Derivatives: Building blocks for OLED materials or bioactive molecules . 4-Hexyloxy-1-naphthalenecarbonitrile: Likely employed in liquid crystals or surfactants due to its amphiphilic structure .

Analytical Methods :

- IR Spectroscopy : Nitrile stretch (~2200 cm⁻¹) common to all; formyl C=O (~1700 cm⁻¹) unique to the target compound.

- LCMS/APCI : Used to confirm molecular weights (e.g., 277 [M]⁻ for chromene analogs in ).

Toxicity and Stability: Limited data for carbonitrile derivatives, but naphthalene analogs () suggest respiratory and dermal toxicity risks. The formyl group may render the target compound more reactive (and less stable) than halogenated or ether derivatives.

Preparation Methods

Synthesis of 4-Iodo-1-naphthonitrile as a Precursor

A critical intermediate in the preparation of this compound is 4-iodo-1-naphthonitrile. As demonstrated in WO2005/115986, this compound is synthesized via diazotization of 4-amino-1-naphthonitrile:

Procedure :

- Diazotization : A solution of sodium nitrite (0.83 g, 12.1 mmol) in water is added to a mixture of 4-amino-1-naphthonitrile (1.94 g, 11.5 mmol), concentrated HCl (12 mL), and glacial acetic acid (25 mL) at 0°C. The reaction is stirred for 1.5 hours.

- Iodination : A solution of KI (2.29 g, 13.8 mmol) and iodine (1.75 g, 6.9 mmol) in water is introduced, followed by 2 hours of stirring at 0°C.

- Workup : The product is extracted with ethyl acetate, washed, dried, and purified via silica gel chromatography, yielding 4-iodo-1-naphthonitrile (67% yield).

This method highlights the utility of diazonium intermediates in introducing halogens at specific positions. The iodine substituent’s susceptibility to cross-coupling reactions (e.g., carbonylative couplings) makes it a strategic handle for subsequent formylation.

Direct Formylation Strategies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction, employing POCl₃ and DMF, is a cornerstone of aromatic formylation. For 1-cyanonaphthalene derivatives, the cyano group’s meta-directing effect theoretically positions electrophiles at C4. However, experimental data for analogous systems reveal complications:

- Reactivity Constraints : In 1-methoxynaphthalene, the electron-donating methoxy group facilitates formylation at C4 with 89% yield under standard Vilsmeier conditions. By contrast, the electron-withdrawing cyano group in 1-cyanonaphthalene reduces ring activation, necessitating higher temperatures (80–100°C) and extended reaction times (12–24 hours).

- Byproduct Formation : Competing nitration or over-oxidation may occur unless rigorously anhydrous conditions are maintained.

Friedel-Crafts Acylation

Friedel-Crafts acylation is typically unsuitable for cyano-substituted arenes due to the deactivating nature of the cyano group. However, in naphthalene systems, the second aromatic ring’s inherent reactivity allows limited acylation at C4. Preliminary studies using AlCl₃ and acetyl chloride report <20% yields, suggesting this route is impractical without additional activating groups.

Thermodynamic and Kinetic Considerations

Enthalpic and Entropic Contributions

The standard molar enthalpy of formation for 1-formylnaphthalene (ΔfH°m(g) = 36.3 ± 4.1 kJ·mol⁻¹) provides a benchmark for estimating the energetics of this compound. Key factors include:

- Vaporization Enthalpy : ΔvapH°m = 71.0 ± 2.7 kJ·mol⁻¹ for 1-methoxynaphthalene, indicating significant energy inputs required for distillative purification.

- Thermal Stability : Differential scanning calorimetry (DSC) of related naphthonitriles reveals decomposition onset temperatures of 220–250°C, constraining high-temperature synthesis steps.

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance the solubility of naphthalene intermediates but risk side reactions with electrophilic reagents. Protic solvents like acetic acid improve regioselectivity in diazotization but may protonate the cyano group, reducing reactivity. Catalytic systems, such as CeO₂/CuO nanocomposites, have shown promise in analogous chromene syntheses, achieving yields >90% under ultrasonic irradiation.

Alternative Routes via Cross-Coupling Reactions

Suzuki-Miyaura Coupling

A hypothetical route involves coupling 4-bromo-1-naphthonitrile with a formyl-bearing boronic ester. While formyl boronic acids are unstable, protected derivatives (e.g., MIDA boronates) could enable this transformation. Pd(PPh₃)₄ catalysts in THF at 60°C have been used successfully for similar aryl-aldehyde couplings, though yields for naphthalene systems remain unreported.

Carbonylative Iodide Substitution

The iodide intermediate from Section 2.1 could undergo palladium-catalyzed carbonylation. Using Pd(OAc)₂, CO gas (1 atm), and a tertiary amine base, 4-iodo-1-naphthonitrile may convert to the desired formyl derivative. This method mirrors the synthesis of 2-hydroxy-4-phenylthiophene-3-carbonitrile PD-L1 inhibitors, where carbonylative couplings achieved >80% yields.

Analytical and Purification Techniques

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Reagents | POCl₃, DMF | Formylation agent |

| Solvent | Dichloroethane | High polarity for reactivity |

| Temperature | 70°C | Balance reaction rate and control |

| Purification | Column chromatography | Remove unreacted starting material |

Basic: How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR : In H NMR, the formyl proton appears as a singlet at δ 10.1–10.3 ppm. The aromatic protons (naphthalene) show multiplets between δ 7.5–8.5 ppm. The nitrile group does not produce a proton signal but can be inferred from IR.

- IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch).

- Mass Spectrometry : Use electron ionization (EI-MS) to detect the molecular ion peak at m/z 195 (C₁₂H₇NO). Fragmentation patterns should confirm loss of CO (m/z 167) and CN (m/z 168).

Cross-validate with NIST spectral libraries for analogous compounds to resolve ambiguities .

Intermediate: What experimental strategies assess the reactivity of the formyl and nitrile groups in this compound?

Methodological Answer:

- Nitrile Reactivity : Test nucleophilic addition (e.g., Grignard reagents) by monitoring nitrile conversion to ketones. Use C NMR to track the disappearance of the nitrile carbon (δ ~115 ppm).

- Formyl Reactivity : Conduct condensation reactions (e.g., with hydrazines to form hydrazones). Monitor via TLC and UV-Vis spectroscopy (shift in λ_max due to conjugation).

- Competing Reactions : Design kinetic studies under varying pH and temperature to determine preferential reaction pathways. For example, acidic conditions may favor nitrile hydrolysis over aldehyde reactions. Reference mutagenicity studies on similar nitriles to predict bioactivity .

Advanced: How can computational modeling predict the compound’s applicability in drug design?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). Focus on the formyl group’s hydrogen-bonding potential and the nitrile’s electron-withdrawing effects.

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis data to validate models.

- ADMET Prediction : Tools like SwissADME can estimate toxicity and bioavailability. Cross-reference with toxicological profiles of structurally related naphthalenes to identify metabolic pathways .

Advanced: How should researchers resolve contradictions in toxicity data across studies?

Methodological Answer:

- Confidence Assessment : Apply ’s criteria to evaluate study quality. For example, prioritize studies with high initial confidence (all four criteria met: species relevance, exposure route, controlled variables, and reproducibility).

- Meta-Analysis : Aggregate data from PubMed and TOXCENTER using query strings combining "this compound" with terms like hepatic effects or mutagenicity. Adjust for confounding variables (e.g., solvent used in assays).

- In Vivo/In Vitro Correlation : Compare toxicity in cell lines (e.g., HepG2 for liver toxicity) with rodent studies. Discrepancies may arise from metabolic differences—use isotopic labeling to track metabolite formation .

Q. Table 2: Criteria for Evaluating Toxicity Studies

| Confidence Level | Criteria Met | Action for Contradictions |

|---|---|---|

| High | 4/4 | Prioritize in conclusions |

| Moderate | 3/4 | Validate with additional assays |

| Low | ≤2/4 | Exclude or flag as unreliable |

Advanced: What methodologies evaluate the environmental persistence of this compound?

Methodological Answer:

- Degradation Studies : Conduct photolysis under UV light (λ = 254 nm) and monitor via HPLC. Compare half-lives in aquatic (pH 7) vs. soil matrices.

- Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge. Measure CO₂ evolution to assess mineralization.

- Partitioning Behavior : Determine log Kow (octanol-water coefficient) via shake-flask method. High log Kow (>3) suggests bioaccumulation potential. Reference environmental monitoring protocols for naphthalene derivatives .

Advanced: How can crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Use SHELXL for refinement. Key parameters: space group determination, R-factor convergence (<5%). For unstable crystals, employ low-temperature (100 K) data collection.

- Electron Density Maps : Analyze the formyl group’s orientation to confirm planarity with the naphthalene ring. Compare with DFT-optimized geometries.

- Twinning Analysis : If crystals are twinned, use SHELXD for deconvolution. Validate with PLATON’s ADDSYM to check for missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.